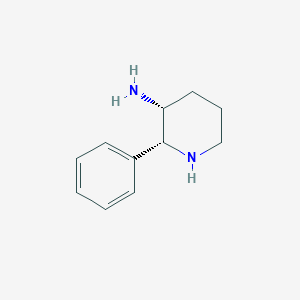
2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBTA and has a molecular formula of C13H14N2S.
Mécanisme D'action
The mechanism of action of MBTA is not fully understood. However, it has been proposed that MBTA exerts its biological effects by interacting with cellular targets such as enzymes and receptors. For example, MBTA has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
MBTA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that MBTA can inhibit the growth of cancer cells, fungi, and bacteria. In addition, MBTA has been found to induce apoptosis in cancer cells. In vivo studies have shown that MBTA can inhibit tumor growth in mice. However, further research is needed to fully understand the biochemical and physiological effects of MBTA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBTA in lab experiments is its potential to exhibit anticancer, antifungal, and antibacterial properties. In addition, MBTA is relatively easy to synthesize and purify. However, one limitation of using MBTA in lab experiments is its potential toxicity. Further research is needed to determine the toxicity profile of MBTA and its potential side effects.
Orientations Futures
There are several future directions for the research on MBTA. One direction is to study the mechanism of action of MBTA in more detail. Another direction is to investigate the potential use of MBTA in the treatment of other diseases such as viral infections. In addition, future research can focus on the development of novel materials using MBTA as a building block. Overall, the potential applications of MBTA in various fields make it an interesting compound for further research.
Méthodes De Synthèse
The synthesis of 2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI) involves the reaction between 2-methyl-6-benzothiazolyl chloride and crotonic acid. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure MBTA.
Applications De Recherche Scientifique
MBTA has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MBTA has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, MBTA has been studied for its potential use as a plant growth regulator. In material science, MBTA has been studied for its potential use in the synthesis of novel materials.
Propriétés
Numéro CAS |
165736-98-1 |
|---|---|
Nom du produit |
2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI) |
Formule moléculaire |
C12H14N2S |
Poids moléculaire |
0 |
Synonymes |
2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



